molecular formula C10H5ClO5 B8696182 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride CAS No. 76903-12-3

6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride

Cat. No.: B8696182
CAS No.: 76903-12-3
M. Wt: 240.59 g/mol
InChI Key: XHDRIAFCYSITRY-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a benzopyran ring with hydroxyl groups at positions 6 and 7, a carbonyl group at position 4, and a carbonyl chloride group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alcohols, amines, and thiols can react with the carbonyl chloride group under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Quinones: Formed through oxidation of the hydroxyl groups.

    Dihydro Derivatives: Formed through reduction of the benzopyran ring.

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows for diverse chemical modifications and the synthesis of various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

76903-12-3

Molecular Formula

C10H5ClO5

Molecular Weight

240.59 g/mol

IUPAC Name

6,7-dihydroxy-4-oxochromene-3-carbonyl chloride

InChI

InChI=1S/C10H5ClO5/c11-10(15)5-3-16-8-2-7(13)6(12)1-4(8)9(5)14/h1-3,12-13H

InChI Key

XHDRIAFCYSITRY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)OC=C(C2=O)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7β-[D-2-Amino-2-(4-hydroxyphenyl)acetamido]-7α-methoxy-3-(1-methyl-5-tetrazolyl)thiomethyl-3-cephem-4-carboxylic acid trifluoroacetic acid salt (150 mg) was subjected to suspension into ethyl acetate (7.5 ml) and was added thereto with stirring at 0° C. N,O-bis(trimethylsilyl) acetamide (417 μl). To the resulting mixture was added with stirring at 0° C. dihydroxychromon-3-carbonyl chloride (58 mg) which was obtained in the preceding Item (a). There was added once more N,O-bis(trimethylsilyl)acetamide (417 μl), and the whole was stirred at 0° C. for three hours. After addition of ethyl acetate (150 ml) to the reaction solution, the mixture was washed successively with 30 ml each of 0.5 N hydrochloric acid, distilled water (twice) and a saturated saline. The organic layer recovered therefrom was dried over magnesium sulfate, and the solvent was distilled off. The residue thus obtained was dissolved in acetone (30 ml) and allowed to stand at room temperature overnight. After removal by filtration of a small quantity of an insoluble matter separated out, the solvent was distilled off. Ethyl ether was added to the residue to cause trituration of the latter. There was thus obtained through filtration the desired substance (105 mg).
[Compound]
Name
7β-[D-2-Amino-2-(4-hydroxyphenyl)acetamido]-7α-methoxy-3-(1-methyl-5-tetrazolyl)thiomethyl-3-cephem-4-carboxylic acid trifluoroacetic acid salt
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
417 μL
Type
reactant
Reaction Step Two
Name
dihydroxychromon-3-carbonyl chloride
Quantity
58 mg
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

6,7-Dihydroxychromone-3-carboxylic acid (888 mg) and 25 ml of thionyl chloride were refluxed for one hour. Then, the thionyl chloride was removed by distillation, and after benzene was added, further distillation was conducted. Dichloromethane was added into the residue for solidification, whereby the desired product (719 mg) was obtained.
Name
6,7-Dihydroxychromone-3-carboxylic acid
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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